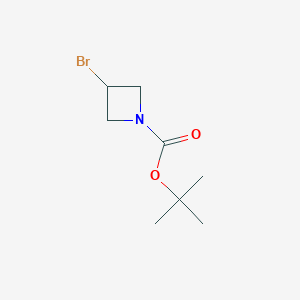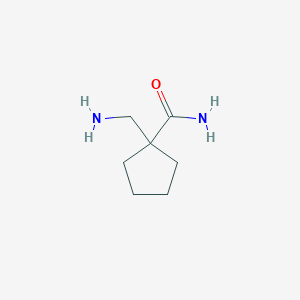
1-(Aminomethyl)cyclopentane-1-carboxamide
Vue d'ensemble
Description
1-(Aminomethyl)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C7H14N2O . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(Aminomethyl)cyclopentane-1-carboxamide consists of a cyclopentane ring with an aminomethyl (-NH2CH2-) group and a carboxamide (-CONH2) group attached to the same carbon atom .Physical And Chemical Properties Analysis
1-(Aminomethyl)cyclopentane-1-carboxamide is a powder at room temperature . It has a molecular weight of 142.2 g/mol .Applications De Recherche Scientifique
Medicine: Drug Synthesis and Development
“1-(Aminomethyl)cyclopentane-1-carboxamide” is a compound that can be utilized in the synthesis of various pharmaceutical drugs. Its structure serves as a building block in medicinal chemistry for the development of new therapeutic agents. For instance, it may be involved in the creation of cyclopentane derivatives that have potential activity against certain diseases .
Agriculture: Pesticide Formulation
In the agricultural sector, this compound could be explored for its use in pesticide formulation. Its chemical properties might allow it to act as an intermediate in the synthesis of compounds with insecticidal or herbicidal activities, contributing to pest control management .
Material Science: Polymer Research
The aminomethyl group in “1-(Aminomethyl)cyclopentane-1-carboxamide” can react with various monomers, potentially leading to the development of new polymers with unique properties. These polymers could have applications in creating materials with specific mechanical strengths or thermal resistances .
Environmental Science: Pollutant Degradation
Research in environmental science could investigate the use of “1-(Aminomethyl)cyclopentane-1-carboxamide” in the degradation of pollutants. Its reactivity with other compounds may lead to the breakdown of harmful chemicals in the environment, aiding in bioremediation efforts .
Biochemistry: Enzyme Inhibition Studies
This compound may serve as an inhibitor or substrate analog in enzymatic studies, helping to understand enzyme mechanisms or to design enzyme inhibitors that can regulate metabolic pathways, which is crucial in disease treatment and understanding biochemical processes .
Pharmacology: Active Pharmaceutical Ingredient (API) Research
In pharmacology, “1-(Aminomethyl)cyclopentane-1-carboxamide” could be investigated for its potential as an active pharmaceutical ingredient (API) in drug formulations. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be key areas of study .
Analytical Chemistry: Chromatography and Spectroscopy
Analytical chemists might explore the use of “1-(Aminomethyl)cyclopentane-1-carboxamide” in calibration standards for chromatographic techniques or as a reference compound in mass spectrometry to identify and quantify other substances .
Industrial Processes: Chemical Manufacturing
Finally, in industrial chemical processes, this compound could be used in the large-scale synthesis of other chemicals. Its role as an intermediate or a catalyst in various reactions could be vital in the manufacturing of a wide range of industrial products .
Safety And Hazards
Propriétés
IUPAC Name |
1-(aminomethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-5-7(6(9)10)3-1-2-4-7/h1-5,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJVUQKCKNIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cyclopentane-1-carboxamide | |
CAS RN |
1027337-88-7 | |
| Record name | 1-(aminomethyl)cyclopentane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525322.png)
![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525324.png)
![5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525326.png)
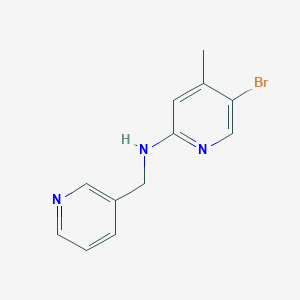
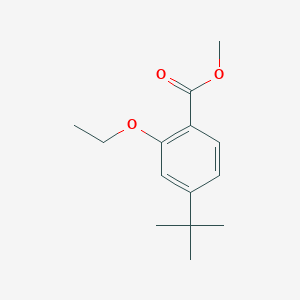
![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)
![4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525331.png)
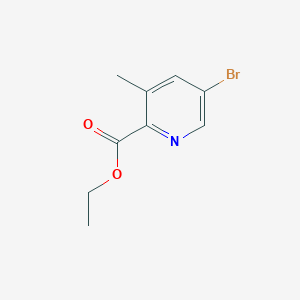
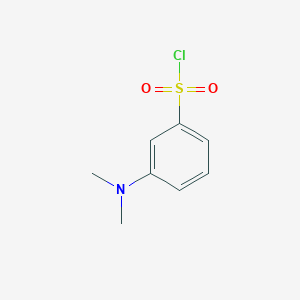
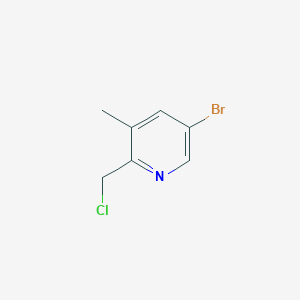
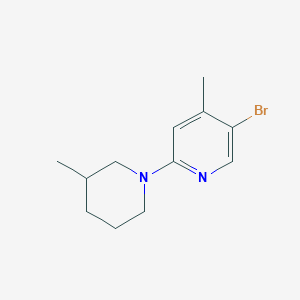
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525341.png)
![5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525342.png)
